2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Description
This compound is a polycyclic heteroaromatic molecule featuring a hexahydrobenzothienopyrimidinone core substituted with a 4-bromophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-chloro-2-methylphenyl group. The hexahydro ring system contributes to conformational rigidity, which could influence bioavailability and metabolic stability .
Properties
CAS No. |
476484-32-9 |
|---|---|
Molecular Formula |
C25H21BrClN3O2S2 |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C25H21BrClN3O2S2/c1-14-12-16(27)8-11-19(14)28-21(31)13-33-25-29-23-22(18-4-2-3-5-20(18)34-23)24(32)30(25)17-9-6-15(26)7-10-17/h6-12H,2-5,13H2,1H3,(H,28,31) |
InChI Key |
FGMYANFAXQHFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps The initial step often includes the formation of the benzothieno[2,3-d]pyrimidine core through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The 4-bromophenyl substituent undergoes NAS due to the electron-withdrawing nature of the pyrimidinone core. Common reagents and conditions include:
Key Findings :
-
Reaction rates depend on the steric and electronic effects of the nucleophile.
-
Bromine replacement is regioselective at the para position due to steric hindrance from the pyrimidinone core.
Oxidation of the Sulfanyl (-S-) Linker
The sulfanyl group is susceptible to oxidation, yielding sulfoxides or sulfones under controlled conditions:
Notes :
-
Sulfoxidation is reversible under reducing conditions (e.g., Na₂S₂O₃).
-
Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies .
Hydrolysis of the Acetamide Moiety
The N-(4-chloro-2-methylphenyl)acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Byproducts | Yield | Sources |
|---|---|---|---|---|
| HCl (6M), reflux | Carboxylic acid + 4-chloro-2-methylaniline | NH₄Cl | 75–85% | |
| NaOH (10%), 80°C | Sodium carboxylate + aniline derivative | NaCl, H₂O | 70–80% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by OH⁻.
Cyclization and Ring-Opening Reactions
The hexahydrobenzothieno-pyrimidinone core participates in cyclization or ring-opening under specific conditions:
Comparative Reactivity :
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity:
Research indicates that derivatives of benzothieno-pyrimidines exhibit promising anticancer properties. The presence of the bromophenyl group in this compound may enhance its interaction with specific biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit tumor growth in various cancer models by inducing apoptosis and disrupting cell cycle progression .
2. Antimicrobial Properties:
Compounds containing the thieno-pyrimidine moiety have demonstrated antimicrobial activity against a range of pathogens. The sulfanyl group in this structure may contribute to its effectiveness by enhancing membrane permeability or interfering with metabolic pathways in bacteria .
3. Anti-inflammatory Effects:
There is potential for this compound to exhibit anti-inflammatory effects, as similar thieno-pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro. This suggests a possible application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Key modifications to the structure, such as varying the substituents on the benzothieno-pyrimidine core or altering the acetamide side chain, can significantly influence biological activity. For instance:
| Modification | Effect |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Variation of alkyl groups on acetamide | Altered pharmacokinetic properties |
Case Studies
Case Study 1: Anticancer Research
In a study investigating the anticancer effects of thieno-pyrimidine derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against human cancer cell lines. The compound demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead candidate for further development .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfanyl group enhanced antibacterial activity, highlighting the importance of structural diversity in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzothienopyrimidinone Core
The target compound is distinguished by the 4-bromophenyl group on the pyrimidinone ring. Analogous compounds exhibit diverse substituents at this position:
- N-(4-Bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Replaces bromophenyl with a 4-methoxyphenyl group, enhancing electron-donating properties.
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide (): Substitutes bromine with chlorine, reducing steric bulk but maintaining electronegativity.
Acetamide Side Chain Modifications
Variations in the acetamide’s aryl substituents significantly alter physicochemical properties:
- N-(4-Sulfamoylphenyl) analog (): Incorporates a sulfamoyl group, introducing hydrogen-bonding capacity and polarity, which may improve aqueous solubility.
- N-(2-Fluorophenyl) analog (): Fluorine’s electronegativity and small size could enhance metabolic stability by resisting oxidative degradation.
Simplified Pyrimidinone Derivatives
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (): A simpler, non-fused pyrimidinone system with a 79% synthetic yield and a melting point >259°C.
Physicochemical and Structural Analysis
Table 1: Comparative Data for Key Analogs
Key Observations:
- Molecular Weight and Lipophilicity : The target compound (667.52 g/mol) is heavier and more lipophilic than simpler analogs like the derivative (354.22 g/mol). This may impact pharmacokinetics, favoring tissue penetration but limiting solubility .
- Crystallographic Data : Structural studies on N-(4-bromophenyl)acetamide derivatives () reveal bond length variations (e.g., C–Br: 1.8907–1.91 Å) and dihedral angles (66.4° between aromatic rings in ), influencing molecular packing and stability .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a variety of biological activities that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C24H21BrN4O4S3
- Molecular Weight : 605.6 g/mol
- IUPAC Name : 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
The compound features a benzothienopyrimidine core linked to a sulfanyl group and an acetamide moiety. This structural complexity may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways crucial for various cellular functions.
Antimicrobial Properties
Preliminary studies indicate that similar compounds exhibit antimicrobial effects against a range of pathogens. The presence of the sulfanyl group may enhance these properties by facilitating interactions with microbial enzymes or membranes.
Anti-inflammatory Effects
Research suggests that compounds with similar structures can exhibit anti-inflammatory activities. This may be due to their ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Anticancer Potential
The unique structure of this compound positions it as a potential anticancer agent. Studies have shown that related benzothienopyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of benzothienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that the compound may possess broad-spectrum antimicrobial activity.
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that derivatives similar to this compound reduced the production of TNF-alpha and IL-6 in activated macrophages. This points to its potential use in treating inflammatory diseases.
Study 3: Anticancer Activity
Research published in the Journal of Medicinal Chemistry found that related compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis involves multi-step reactions, including cyclocondensation of thienopyrimidine precursors with sulfhydryl-containing intermediates. Key steps:
- Cyclocondensation : React 4-bromophenyl-substituted thienopyrimidine intermediates with mercaptoacetamide derivatives under reflux in anhydrous DMF (120°C, 12–24 hours) .
- Sulfanyl Linkage : Use coupling agents like EDCI/HOBt to attach the sulfanyl group to the acetamide backbone .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity.
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | DMF, 120°C, 12–24 h | 65–75 | |
| Sulfanyl Coupling | EDCI/HOBt, DCM, RT, 6 h | 80–85 | |
| Purification | Silica gel, ethyl acetate/hexane (3:7) | >95 |
Q. How can structural characterization be systematically performed to confirm the compound’s identity?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze - and -NMR to confirm the benzothienopyrimidine core and substituents (e.g., 4-bromophenyl at δ 7.3–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 587.2 for [M+H]) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
Methodological Answer:
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). The compound’s logP (~3.2) suggests moderate hydrophobicity; use surfactants (e.g., Tween-80) for aqueous dispersion .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed sulfanyl linkages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents on the benzothienopyrimidine core (e.g., replace 4-bromophenyl with 4-fluorophenyl) and assess activity shifts .
- Bioassay Integration : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC values with substituent electronegativity .
Q. Table 2: Example SAR Modifications
| Substituent | Bioactivity (IC, nM) | Reference |
|---|---|---|
| 4-Bromophenyl | 12.5 ± 1.2 | |
| 4-Fluorophenyl | 18.3 ± 2.1 | |
| 4-Methoxyphenyl | >100 |
Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
Q. How can environmental stability and degradation pathways be evaluated?
Methodological Answer:
- Hydrolytic Degradation : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS/MS; major products include cleaved sulfanyl-acetamide derivatives .
- Photostability : Expose to UV light (254 nm) for 48 hours; assess photodegradation using HPLC-DAD .
Q. What computational approaches predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB: 3POZ). Validate poses with MD simulations (GROMACS, 50 ns) to assess binding stability .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) using Schrödinger’s Phase .
Q. How should researchers design dose-response experiments to minimize cytotoxicity artifacts?
Methodological Answer:
- Cell Viability Controls : Include MTT assays on HEK293 cells to establish non-toxic concentrations (<10 µM) .
- Selectivity Profiling : Screen against off-target receptors (e.g., GPCRs) using radioligand binding assays .
Q. Which analytical techniques are optimal for quantifying the compound in biological matrices?
Methodological Answer:
Q. How can ecological risk assessments be integrated into preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
